molecular formula C11H11F4N3S B11739253 [(5-fluorothiophen-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

[(5-fluorothiophen-2-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739253
M. Wt: 293.29 g/mol
InChI Key: YUTSWDJIXKMBIB-UHFFFAOYSA-N
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Description

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a unique combination of fluorinated thiophene and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated thiophene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Cyproheptadine related compound C
  • Baclofen related compound A

Uniqueness

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of fluorinated thiophene and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F4N3S

Molecular Weight

293.29 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C11H11F4N3S/c1-18-7(4-9(17-18)11(13,14)15)5-16-6-8-2-3-10(12)19-8/h2-4,16H,5-6H2,1H3

InChI Key

YUTSWDJIXKMBIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCC2=CC=C(S2)F

Origin of Product

United States

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